molecular formula C13H10ClFN2O B12834918 1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea CAS No. 76393-30-1

1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea

Katalognummer: B12834918
CAS-Nummer: 76393-30-1
Molekulargewicht: 264.68 g/mol
InChI-Schlüssel: ULGYHDOPHWXLIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 2-chloroaniline with 2-fluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea: This compound has a different substitution pattern on the aromatic rings, which can lead to variations in its chemical and biological properties.

    1-(2-Bromophenyl)-3-(2-fluorophenyl)urea: The presence of a bromine atom instead of chlorine can affect the reactivity and applications of the compound.

Eigenschaften

CAS-Nummer

76393-30-1

Molekularformel

C13H10ClFN2O

Molekulargewicht

264.68 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C13H10ClFN2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)

InChI-Schlüssel

ULGYHDOPHWXLIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.